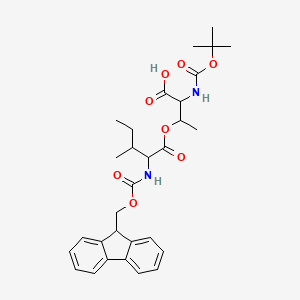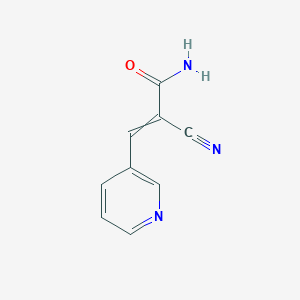
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a synthetic compound with the molecular formula C27H29N3O6 and a molecular weight of 491.54 g/mol . This compound is characterized by its white to almost white powder or crystal appearance . It is primarily used in synthetic carbohydrate chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method includes the protection of hydroxyl groups, azidation, and benzylation reactions. The starting material, 2-deoxy-D-glucose, undergoes selective protection of hydroxyl groups followed by azidation at the 2-position. Subsequent benzylation at the 3 and 6 positions yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general approach involves scaling up the laboratory synthesis procedures, ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The methoxyphenyl group can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4-methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Potential use in the development of glycosylated drugs and therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its reactivity due to the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
- 4-O-Acetyl-2-azido-3,6-di-O-benzyl-2-deoxy-alpha/beta-D-glucopyranose
- 1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose
Uniqueness
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C27H29N3O6 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3 |
InChI-Schlüssel |
ZTAXYCGZXSYIMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)

![3-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B12512884.png)

![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)


![3-[(Dimethylamino)methylidene]-5-methylfuran-2-one](/img/structure/B12512916.png)

![7-Chlorothiazolo[4,5-b]pyridine](/img/structure/B12512924.png)


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2,6-diisopropylaniline)](/img/structure/B12512942.png)
